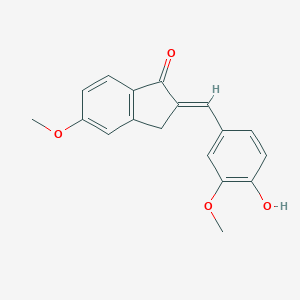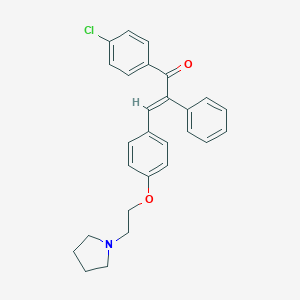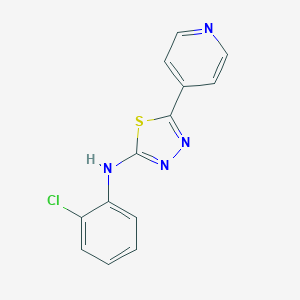
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, also known as HMI-1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research. In
Mechanism of Action
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone exerts its effects through the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer. By inhibiting this pathway, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells. 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has also been found to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone. One area of research is the development of more efficient synthesis methods for 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, which could increase its availability for research purposes. Another area of research is the investigation of 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone and its potential for use in combination with other anti-cancer agents.
Synthesis Methods
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can be synthesized through a multi-step process, starting with the reaction of 2-hydroxy-5-methoxybenzaldehyde with indan-1-one in the presence of a base such as potassium hydroxide. The resulting product is then subjected to a condensation reaction with 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst such as sulfuric acid. The final product, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, is obtained after purification through recrystallization.
Scientific Research Applications
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been extensively studied for its potential use in various scientific research applications. One of the key areas of research is its potential as an anti-cancer agent. Studies have shown that 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in cancer treatment. 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Product Name |
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C18H16O4/c1-21-14-4-5-15-12(10-14)9-13(18(15)20)7-11-3-6-16(19)17(8-11)22-2/h3-8,10,19H,9H2,1-2H3/b13-7+ |
InChI Key |
JFCINICPADEORI-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C2 |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)







![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)


